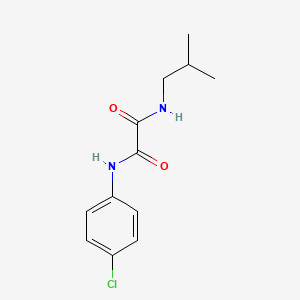![molecular formula C12H12Cl2N2O2 B3848596 N'-[(2,4-dichlorophenyl)methyl]-N-prop-2-enyloxamide](/img/structure/B3848596.png)
N'-[(2,4-dichlorophenyl)methyl]-N-prop-2-enyloxamide
Overview
Description
N’-[(2,4-dichlorophenyl)methyl]-N-prop-2-enyloxamide is a synthetic organic compound characterized by the presence of a dichlorophenyl group and an oxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2,4-dichlorophenyl)methyl]-N-prop-2-enyloxamide typically involves the reaction of 2,4-dichlorobenzyl chloride with propenylamine, followed by the addition of oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: The reaction is usually conducted at temperatures ranging from 50°C to 100°C.
Solvent: Common solvents used include dichloromethane or dimethylformamide.
Catalysts: Catalysts such as triethylamine or potassium carbonate may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N’-[(2,4-dichlorophenyl)methyl]-N-prop-2-enyloxamide can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of continuous flow reactors also minimizes the generation of waste and improves the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N’-[(2,4-dichlorophenyl)methyl]-N-prop-2-enyloxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N’-[(2,4-dichlorophenyl)methyl]-N-prop-2-enyloxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(2,4-dichlorophenyl)methyl]-N-prop-2-enyloxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
- 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
Uniqueness
N’-[(2,4-dichlorophenyl)methyl]-N-prop-2-enyloxamide is unique due to its specific structural features, such as the combination of a dichlorophenyl group and an oxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N'-[(2,4-dichlorophenyl)methyl]-N-prop-2-enyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O2/c1-2-5-15-11(17)12(18)16-7-8-3-4-9(13)6-10(8)14/h2-4,6H,1,5,7H2,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGQHPNXAZTDHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NCC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-CHLORO-2-METHYLPHENYL)-2-{2-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE](/img/structure/B3848525.png)
![N-[(2,4-dichlorophenyl)methyl]-N'-[(E)-(2-fluorophenyl)methylideneamino]oxamide](/img/structure/B3848528.png)
![N-(3-chlorophenyl)-2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848536.png)

![N-[(2,4-dichlorophenyl)methyl]-N'-[(E)-naphthalen-1-ylmethylideneamino]oxamide](/img/structure/B3848545.png)
![N,N-diethyl-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848551.png)
![2-hydroxy-N-[(E)-(4-methylphenyl)methylideneamino]propanamide](/img/structure/B3848559.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-cyclohexyloxamide](/img/structure/B3848567.png)
![7-(2-phenylethyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3848573.png)
![2-[2-(2,4-dichlorobenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide](/img/structure/B3848580.png)
![N'-[(E)-(2-nitrophenyl)methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B3848582.png)
![N-[(E)-benzylideneamino]-2-oxo-2-pyrrolidin-1-ylacetamide](/img/structure/B3848594.png)
![N-(4-chloro-2-methylphenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide](/img/structure/B3848620.png)
![N'-[(E)-(4-chlorophenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B3848636.png)
